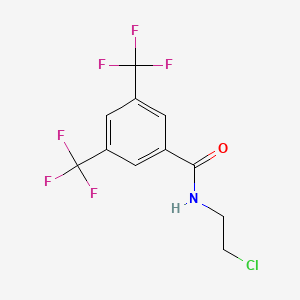

N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a chloroethyl group and two trifluoromethyl groups attached to a benzamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzoic acid.

Formation of Benzoyl Chloride: The benzoic acid is converted to the corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amidation: The benzoyl chloride is then reacted with 2-chloroethylamine hydrochloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in controlling reaction parameters more precisely, leading to higher efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the chloroethyl group suggests possible applications in the development of alkylating agents, which are used in cancer therapy.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability due to the trifluoromethyl groups.

Mecanismo De Acción

The mechanism by which N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide exerts its effects is primarily through the reactivity of the chloroethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of DNA function in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-Chloroethyl)benzamide: Lacks the trifluoromethyl groups, making it less chemically stable and less lipophilic.

3,5-Bis(trifluoromethyl)benzamide: Lacks the chloroethyl group, reducing its potential as an alkylating agent.

Uniqueness

N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the combination of the chloroethyl group and the trifluoromethyl groups. This combination imparts both reactivity and stability, making it a valuable compound for various applications.

Actividad Biológica

N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Key Physical Properties

- Molecular Weight : 305.66 g/mol

- Melting Point : Data not extensively documented but typically falls within the range of similar compounds.

- Solubility : Soluble in organic solvents; limited solubility in water.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity is primarily assessed through cytotoxicity assays against various cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cells

In a study assessing the cytotoxic effects of various benzamide derivatives, this compound exhibited notable activity against MCF-7 breast cancer cells. The IC50 value was determined to be approximately 5.2 µM , indicating significant potency compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.15 µM) .

The anticancer activity of this compound is believed to involve the following mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.

- Targeting Specific Kinases : It has been suggested that this compound may inhibit key signaling pathways involved in cancer progression, although specific targets remain to be fully elucidated .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzamide derivatives. Modifications in the trifluoromethyl and chloroethyl groups have been shown to significantly affect potency.

Key Findings

- Trifluoromethyl Substitution : Enhances lipophilicity and cellular uptake.

- Chloroethyl Group : Linked to increased cytotoxicity through alkylation mechanisms.

Propiedades

Número CAS |

15317-16-5 |

|---|---|

Fórmula molecular |

C11H8ClF6NO |

Peso molecular |

319.63 g/mol |

Nombre IUPAC |

N-(2-chloroethyl)-3,5-bis(trifluoromethyl)benzamide |

InChI |

InChI=1S/C11H8ClF6NO/c12-1-2-19-9(20)6-3-7(10(13,14)15)5-8(4-6)11(16,17)18/h3-5H,1-2H2,(H,19,20) |

Clave InChI |

BYDONUYJMAYHFP-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)NCCCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.